molecular formula C16H10N2O2S B232382 4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one

4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one

Cat. No. B232382
M. Wt: 294.3 g/mol
InChI Key: QVGLODVOAJZLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an antimicrobial agent, with studies showing its activity against various bacterial and fungal strains. In material science, this compound has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics. In environmental science, this compound has been investigated for its potential as a fluorescent probe for the detection of heavy metal ions in water.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one is not fully understood, but studies have suggested that it may act by inhibiting various enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. It has also been suggested that this compound may act by disrupting the cell membrane of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one has several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9 and downregulating the expression of anti-apoptotic proteins. In bacterial and fungal cells, this compound has been shown to disrupt the cell membrane and inhibit the growth of these microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one in lab experiments is its relatively low cost and ease of synthesis. This compound has also shown promising results in various assays, making it a potentially useful tool for scientific research. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one. One of the main areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in material science and environmental science.

Synthesis Methods

Several methods have been reported for the synthesis of 4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with phenylglyoxylic acid in the presence of a catalyst such as phosphorus oxychloride. The resulting intermediate is then reacted with 2-cyanoacetamide to yield the final product.

properties

Product Name

4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one

Molecular Formula

C16H10N2O2S

Molecular Weight

294.3 g/mol

IUPAC Name

4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one

InChI

InChI=1S/C16H10N2O2S/c19-14-13(10-6-2-1-3-7-10)15(20)18-11-8-4-5-9-12(11)21-16(18)17-14/h1-9,20H

InChI Key

QVGLODVOAJZLND-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=NC2=O)O

SMILES

C1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=NC2=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=NC2=O)O

Origin of Product

United States

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